

# 2-Bromo-4,5-dimethoxybenzoic acid physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Bromo-4,5-dimethoxybenzoic acid

**Cat. No.:** B014678

[Get Quote](#)

## An In-depth Technical Guide to the Physical Properties of **2-Bromo-4,5-dimethoxybenzoic Acid**

This technical guide provides a comprehensive overview of the core physical properties of **2-Bromo-4,5-dimethoxybenzoic acid**, a key intermediate in the synthesis of various organic compounds.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and experimental methodologies.

## Core Physical and Chemical Properties

**2-Bromo-4,5-dimethoxybenzoic acid** is a 2-halo-4,5-dialkoxybenzoic acid derivative.<sup>[1]</sup> It presents as a white to off-white crystalline solid at room temperature.<sup>[1][2][3]</sup>

## Data Presentation: Physical Properties

The quantitative physical properties of **2-Bromo-4,5-dimethoxybenzoic acid** are summarized in the table below for easy reference and comparison.

| Property          | Value                                          | Source(s)    |
|-------------------|------------------------------------------------|--------------|
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> BrO <sub>4</sub> | [2][4]       |
| Molecular Weight  | 261.07 g/mol                                   | [2][4][5][6] |
| Melting Point     | 188-190 °C (lit.)                              | [1][3]       |
| Boiling Point     | 337.6 °C at 760 mmHg                           | [3]          |
| pKa               | 3.00 ± 0.10 (Predicted)                        | [3]          |
| Appearance        | White to Off-White Crystalline Solid           | [1][2]       |
| CAS Number        | 6286-46-0                                      | [1][2][4]    |

## Solubility Profile

Qualitative solubility information is crucial for handling and reaction setup.

| Solvent       | Solubility       | Source(s) |
|---------------|------------------|-----------|
| Ethyl Acetate | Soluble          | [4]       |
| Water         | Soluble          | [4]       |
| Chloroform    | Slightly Soluble | [3]       |
| Methanol      | Slightly Soluble | [3]       |

## Spectral Data

Spectral analyses are fundamental for structural confirmation and purity assessment. Full spectral data, including NMR (<sup>1</sup>H and <sup>13</sup>C), FTIR, Raman, and Mass Spectrometry (GC-MS), for **2-Bromo-4,5-dimethoxybenzoic acid** are available for review.[7][8][9]

## Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided to ensure reproducibility and accuracy in a laboratory setting.

## Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[\[10\]](#) Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **2-Bromo-4,5-dimethoxybenzoic acid** is finely powdered.[\[11\]](#) The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-4 mm.[\[11\]](#)[\[12\]](#)
- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[\[13\]](#)
- Initial Determination: An initial, rapid heating is performed to determine an approximate melting point.[\[10\]](#)
- Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[\[11\]](#) A fresh sample is prepared and heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[\[12\]](#)
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[\[12\]](#)

## Solubility Determination

This protocol outlines a method to determine the qualitative solubility of **2-Bromo-4,5-dimethoxybenzoic acid** in a given solvent.

Methodology:

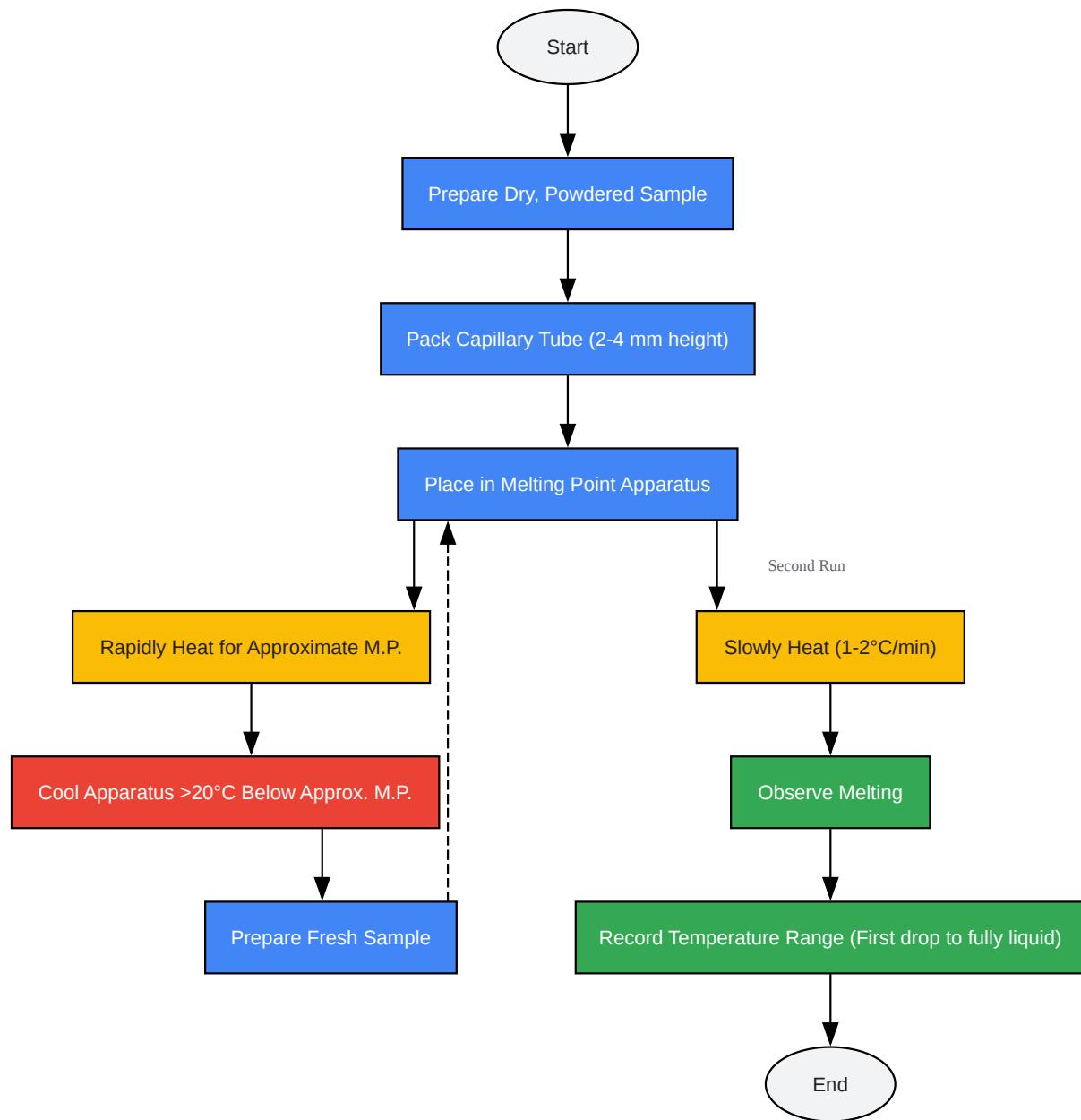
- Preparation: A known mass (e.g., 25 mg) of the solid is placed into a small test tube.[\[14\]](#)
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added to the test tube in small portions.[\[14\]](#)

- Dissolution: After each addition, the test tube is stoppered and shaken vigorously to facilitate dissolution.[14][15] The temperature should be kept constant, as it can significantly impact solubility.[15]
- Observation: The mixture is observed to see if the solid dissolves completely.
- Classification: The solubility is classified based on the amount of solute that dissolves in the solvent. For instance, if the entire solid dissolves, it is deemed "soluble." If only some dissolves, it is "partially soluble," and if none dissolves, it is "insoluble." [16]

## pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. This can be determined experimentally by titrating the weak acid with a strong base and monitoring the pH.[17][18]

### Methodology:


- Solution Preparation: A standard solution of **2-Bromo-4,5-dimethoxybenzoic acid** is prepared in a beaker. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.
- Titration Setup: A calibrated pH meter is placed in the beaker containing the acid solution. [19]
- Titration Process: The strong base is added to the acid solution in small, measured increments. After each addition, the solution is stirred, and the pH is recorded.[17][20]
- Data Collection: The volume of the titrant (strong base) added and the corresponding pH values are recorded throughout the titration, especially near the equivalence point where the pH changes rapidly.
- Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis).
- pKa Determination: The equivalence point of the titration is identified from the graph (the point of steepest inflection). The volume of titrant at the half-equivalence point is then

determined. The pH of the solution at this half-equivalence point is equal to the pKa of the weak acid.[17][20]

## Visualizations

### Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0 [chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | lookchem [lookchem.com]
- 4. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 - BuyersGuideChem [buyersguidechem.com]
- 5. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR [m.chemicalbook.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. southalabama.edu [southalabama.edu]
- 13. westlab.com [westlab.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 16. education.com [education.com]
- 17. scribd.com [scribd.com]
- 18. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 19. pennwest.edu [pennwest.edu]
- 20. youtube.com [youtube.com]

- To cite this document: BenchChem. [2-Bromo-4,5-dimethoxybenzoic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014678#2-bromo-4-5-dimethoxybenzoic-acid-physical-properties\]](https://www.benchchem.com/product/b014678#2-bromo-4-5-dimethoxybenzoic-acid-physical-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)